molecular formula C23H24Cl2N2O3 B11418914 3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11418914
M. Wt: 447.4 g/mol
InChI Key: WFPYRKJDBORZLX-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dichloro, dimethylamino, ethoxy, and furan-2-yl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and palladium catalysts are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-{[4-(dimethylamino)phenyl]methyl}benzamide: Lacks the ethoxy and furan-2-yl groups, which may result in different chemical properties and reactivity.

    4-Ethoxy-N-[(furan-2-yl)methyl]benzamide: Lacks the dichloro and dimethylamino groups, potentially altering its biological activity and applications.

    N-{[4-(Dimethylamino)phenyl]methyl}-4-ethoxybenzamide: Lacks the dichloro and furan-2-yl groups, which may affect its chemical stability and reactivity.

Uniqueness

The presence of both dichloro and furan-2-yl groups in 3,5-dichloro-N-{[4-(dimethylamino)phenyl]methyl}-4-ethoxy-N-[(furan-2-yl)methyl]benzamide imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H24Cl2N2O3

Molecular Weight

447.4 g/mol

IUPAC Name

3,5-dichloro-N-[[4-(dimethylamino)phenyl]methyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H24Cl2N2O3/c1-4-29-22-20(24)12-17(13-21(22)25)23(28)27(15-19-6-5-11-30-19)14-16-7-9-18(10-8-16)26(2)3/h5-13H,4,14-15H2,1-3H3

InChI Key

WFPYRKJDBORZLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)Cl

Origin of Product

United States

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